Cas no 2138293-82-8 ({[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine)

{[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine structure
2138293-82-8 structure
Product Name:{[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine
CAS No:2138293-82-8
MF:C13H18FNO
MW:223.28652715683
CID:6484286
PubChem ID:165464493
Update Time:2025-10-28

{[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine Chemical and Physical Properties

Names and Identifiers

    • EN300-803405
    • {[3-(1-ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine
    • 2138293-82-8
    • {[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine
    • Inchi: 1S/C13H18FNO/c1-4-15-9-11-7-6-8-12(13(11)14)10(3)16-5-2/h6-8,15H,3-5,9H2,1-2H3
    • InChI Key: ZWGJWRHDRNQVDN-UHFFFAOYSA-N
    • SMILES: FC1C(C(=C)OCC)=CC=CC=1CNCC

Computed Properties

  • Exact Mass: 223.137242360g/mol
  • Monoisotopic Mass: 223.137242360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 21.3Ų

{[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine Pricemore >>

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{[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine Related Literature

Additional information on {[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine

Introduction to {[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine and Its Significance in Modern Chemical Research

Compound with the CAS number 2138293-82-8 and the product name {[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluorine and ethoxyethenyl moieties in its molecular framework suggests a high degree of reactivity and versatility, making it a valuable candidate for further investigation.

The structural motif of {[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine is particularly intriguing from a chemical standpoint. The combination of a fluorophenyl ring with an ethoxyethenyl side chain creates a complex electronic environment that can influence the compound's interactions with biological targets. This structural complexity is not only a challenge for synthetic chemists but also an opportunity to explore new chemical spaces that may lead to the discovery of innovative drugs.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The incorporation of fluorine atoms into drug molecules has been shown to modulate their pharmacokinetic properties, leading to more effective therapeutic outcomes. For instance, fluorinated analogs of existing drugs have demonstrated improved efficacy and reduced side effects in clinical trials. The compound {[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine, with its strategic placement of a fluorine atom, is well-positioned to benefit from these advantages.

The ethoxyethenyl moiety in the molecular structure of this compound adds another layer of complexity and potential functionality. This group can participate in various chemical reactions, including nucleophilic additions and eliminations, which can be exploited for further derivatization. Such reactivity makes it an attractive scaffold for medicinal chemists looking to design molecules with tailored properties. The ability to modify different parts of the molecule allows for the optimization of pharmacological activity, solubility, and other key parameters essential for drug development.

The synthesis of {[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine presents unique challenges due to its intricate structure. However, advances in synthetic methodologies have made it increasingly feasible to construct complex organic molecules with high precision. Techniques such as cross-coupling reactions, palladium catalysis, and fluorination methods have been instrumental in achieving the desired molecular architecture. These methods not only enhance the efficiency of synthesis but also allow for the introduction of specific functional groups at predetermined positions within the molecule.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it a promising candidate for use in materials science, particularly in the development of advanced polymers and liquid crystals. The presence of both polar and non-polar regions in its structure suggests that it could exhibit interesting self-assembly behaviors, which are highly relevant in nanotechnology and supramolecular chemistry.

In conclusion, the compound with CAS number 2138293-82-8, known as {[3-(1-Ethoxyethenyl)-2-fluorophenyl]methyl}(ethyl)amine, represents a significant advancement in chemical research. Its structural complexity, combined with its strategic placement of functional groups such as fluorine and ethoxyethenyl, makes it a versatile tool for both medicinal chemists and materials scientists. As research continues to uncover new applications for this compound, its importance in modern chemical science is likely to grow even further.

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